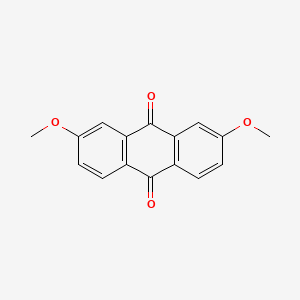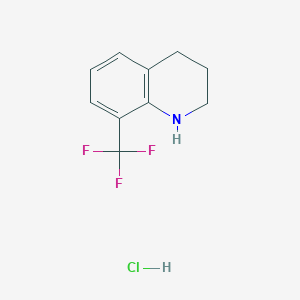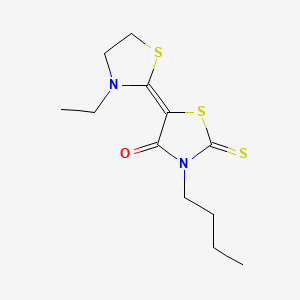
5-Bromo-8-fluoro-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-fluoro-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-3-methylisoquinoline typically involves the following steps:
Fluorination: The fluorine atom at the 8-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group at the 3-position can be introduced using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, fluorination, and methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-fluoro-3-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine or iodine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Substitution Products: 5-Chloro-8-fluoro-3-methylisoquinoline, 5-Iodo-8-fluoro-3-methylisoquinoline.
Oxidation Products: this compound N-oxide.
Reduction Products: 5-Bromo-8-fluoro-3-methyl-1,2-dihydroisoquinoline.
Applications De Recherche Scientifique
5-Bromo-8-fluoro-3-methylisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-fluoro-3-methylisoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-8-methylquinoline: Similar structure but lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Bromo-8-fluoroquinoline: Similar structure but lacks the methyl group, which may affect its chemical properties and applications.
8-Fluoro-3-methylisoquinoline:
Uniqueness
5-Bromo-8-fluoro-3-methylisoquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H7BrFN |
|---|---|
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
5-bromo-8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 |
Clé InChI |
YEZLJEABDUOVJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2C=N1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)





![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)



![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

